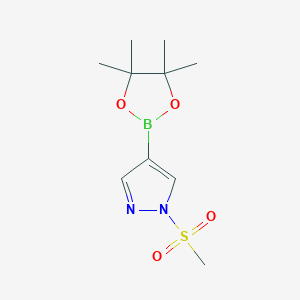
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
Vue d'ensemble
Description
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole is a useful research compound. Its molecular formula is C10H17BN2O4S and its molecular weight is 272.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 944994-03-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This pyrazole derivative is characterized by a unique structure that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.13 g/mol. Its structure includes a methylsulfonyl group and a dioxaborolane moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H17BN2O4S |
| Molecular Weight | 272.13 g/mol |
| CAS Number | 944994-03-0 |
| Purity | 97% |
Biological Activity
Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, antibacterial, and antitumor effects. The specific biological activities of this compound have been explored in various studies:
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory properties. A study highlighted the efficacy of substituted pyrazoles in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound demonstrated significant COX inhibitory activity compared to standard anti-inflammatory drugs like diclofenac sodium .
Antibacterial Activity
In vitro studies have shown that certain pyrazole derivatives possess antibacterial properties against various pathogenic bacteria. The synthesized compounds exhibited good activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .
Antitumor Activity
Emerging research suggests that pyrazole derivatives may also have antitumor effects. For instance, studies have indicated that some pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth in animal models . Further investigation into the specific mechanisms of action for this compound is warranted.
Case Studies
A notable case study involved the synthesis of various pyrazole derivatives including the compound . The study evaluated their biological activities using standard assays for anti-inflammatory and antibacterial effects. Results showed that the compound exhibited higher inhibitory rates against both COX enzymes and bacterial growth compared to control compounds .
Propriétés
IUPAC Name |
1-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O4S/c1-9(2)10(3,4)17-11(16-9)8-6-12-13(7-8)18(5,14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRLNZRJGJLYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















